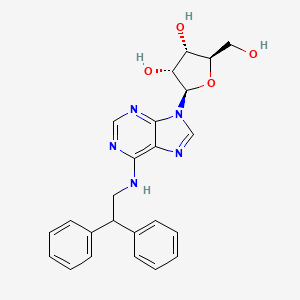

CI-936

Description

Structure

3D Structure

Properties

CAS No. |

98383-40-5 |

|---|---|

Molecular Formula |

C24H25N5O4 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(2,2-diphenylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C24H25N5O4/c30-12-18-20(31)21(32)24(33-18)29-14-28-19-22(26-13-27-23(19)29)25-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17-18,20-21,24,30-32H,11-12H2,(H,25,26,27)/t18-,20-,21-,24-/m1/s1 |

InChI Key |

TUGMXIURLRAWSS-UMCMBGNQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC=CC=C5 |

Synonyms |

CI 936 CI-936 N(6)-(2,2-diphenylethyl)adenosine N-(2,2-diphenylethyl)adenosine |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of IMGC936 in Solid Tumors

Executive Summary

IMGC936 is a first-in-class antibody-drug conjugate (ADC) designed to target ADAM9 (A Disintegrin and Metalloproteinase Domain 9), a transmembrane protein overexpressed in a variety of solid tumors with limited expression in normal tissues.[1][2] Developed collaboratively by ImmunoGen and MacroGenics, IMGC936 comprises a high-affinity humanized anti-ADAM9 antibody, site-specifically conjugated to a next-generation maytansinoid payload, DM21, via a stable, cleavable tripeptide linker.[3][4] The core mechanism of action involves binding to ADAM9 on tumor cells, internalization, and subsequent intracellular release of the potent microtubule-disrupting payload, leading to cell cycle arrest and apoptosis.[1][5] Furthermore, the cell-permeable nature of the payload facilitates a "bystander effect," killing adjacent tumor cells irrespective of their ADAM9 expression status.[1][6] Preclinical studies demonstrated significant anti-tumor activity in various xenograft models.[2][3] However, the clinical development of IMGC936 was discontinued following a Phase 1/2 trial (NCT04622774) as the molecule did not achieve pre-established safety and efficacy benchmarks.[7] This document provides a detailed overview of the molecular composition, mechanism of action, preclinical data, and key experimental protocols related to IMGC936.

Molecular Composition and Design of IMGC936

IMGC936 was engineered as a highly specific and stable ADC. Its key components are:

-

Antibody: A humanized IgG1 monoclonal antibody (MGA021) with high affinity for human and cynomolgus monkey ADAM9.[6] The antibody's Fc region incorporates the YTE mutation (M252Y/S254T/T256E), which is designed to enhance binding to the neonatal Fc receptor (FcRn), thereby increasing its plasma half-life and overall exposure.[1][2][4]

-

Payload: A next-generation maytansinoid derivative, DM21. Upon intracellular release, DM21 is processed into its active metabolites, DM51 and DM50.[1][6] These are highly potent microtubule-disrupting agents that induce cell death.

-

Linker: A stable, tripeptide (l-Ala-d-Ala-l-Ala) linker designed to be cleaved by proteases within the lysosomal compartment of the cell.[1][2] This ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only after internalization into the target tumor cell.

-

Conjugation: IMGC936 utilizes site-specific conjugation to engineered cysteine residues at position 442 of the antibody's heavy chains.[1][6] This results in a homogenous product with a drug-to-antibody ratio (DAR) of approximately 2.0, providing a consistent and well-defined therapeutic agent.[1][6]

Core Mechanism of Action

The anti-tumor activity of IMGC936 follows a multi-step, targeted process, culminating in direct cytotoxicity to ADAM9-expressing cells and nearby cells through a bystander effect.

Binding, Internalization, and Trafficking

The process begins with the antibody component of IMGC936 binding with high affinity to the ADAM9 protein expressed on the surface of solid tumor cells.[5] Preclinical studies confirmed that anti-ADAM9 antibodies are rapidly internalized following binding.[1][3] The IMGC936-ADAM9 complex is trafficked to the lysosome, the primary site of ADC degradation and payload release.[1][6]

Payload Release and Activation

Within the acidic and protease-rich environment of the lysosome, the tripeptide linker is cleaved.[1][6] This proteolytic cleavage releases the linker-payload, which is further processed to yield the active, cytotoxic metabolites DM51 and its S-methylated form, DM50.[1]

Cytotoxicity via Microtubule Disruption

The active maytansinoid metabolites, DM50 and DM51, exert their cytotoxic effect by binding to tubulin.[1][5] This binding inhibits the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5][6]

Bystander Killing Effect

A key feature of the DM21 payload and its metabolites is their ability to diffuse across cell membranes.[1] Once released inside the target ADAM9-positive cell, these metabolites can exit the cell and enter adjacent cells in the tumor microenvironment.[1] This "bystander effect" allows IMGC936 to kill neighboring tumor cells that may have low or no ADAM9 expression, thereby overcoming tumor heterogeneity which is a common mechanism of treatment resistance.[1]

The Target: ADAM9 in Solid Tumors

ADAM9 is a type I transmembrane protein with both proteolytic and cell adhesion functions.[4][8] Its overexpression is noted in a wide range of solid tumors, including non-small cell lung, pancreatic, gastric, breast, and colorectal cancers, and often correlates with poor prognosis and metastasis.[2][9] ADAM9 contributes to cancer progression through several mechanisms:

-

Proteolytic Shedding: The metalloproteinase domain of ADAM9 can cleave and release the ectodomains of various cell surface proteins, such as heparin-binding EGF-like growth factor (HB-EGF), which can activate signaling pathways like the EGFR pathway to promote cell proliferation and migration.[8][9]

-

Non-Proteolytic Functions: The disintegrin domain of ADAM9 can interact with integrins (e.g., β1 integrins) on other cells, facilitating cell-cell and cell-matrix interactions that are crucial for tumor invasion and metastasis.[10]

This dual functionality and its tumor-specific overexpression make ADAM9 an excellent target for an ADC, allowing for selective delivery of a cytotoxic payload.

Preclinical Data and Efficacy

The anti-tumor activity of IMGC936 was extensively evaluated in preclinical models, which provided the rationale for its initial clinical development.

In Vitro Cytotoxicity

IMGC936 demonstrated potent and target-dependent cytotoxicity across a broad panel of ADAM9-positive human cancer cell lines.[3] The activity was found to be over 100-fold greater than a non-targeting control ADC, highlighting its specificity.[11] Cytotoxicity was observed even in cell lines with low levels of ADAM9 expression (approx. 5,000 receptors per cell).[11]

Table 1: In Vitro Cytotoxicity of IMGC936 in ADAM9-Positive Cancer Cell Lines

| Cell Line | Cancer Type | IMGC936 IC₅₀ (nmol/L) | Non-Targeting ADC IC₅₀ (nmol/L) |

|---|---|---|---|

| NCI-H1703 | NSCLC (Squamous) | 0.23 | >100 |

| NCI-H226 | NSCLC (Squamous) | 0.41 | >100 |

| Calu-3 | NSCLC (Adeno) | 0.20 | >100 |

| SK-MES-1 | NSCLC (Squamous) | 0.28 | >100 |

| NCI-H1975 | NSCLC (Adeno) | 2.1 | >100 |

| DLD-1 | Colorectal | 0.76 | >100 |

| Hs 746T | Gastric | 0.70 | >100 |

Data compiled from preclinical publications. The specific source for this compiled table is primarily derived from figures and text in the main preclinical evaluation paper by Loo et al. in Molecular Cancer Therapeutics, 2022.[1]

In Vivo Antitumor Activity

IMGC936 showed compelling, dose-dependent anti-tumor activity in both cell line-derived (CDX) and patient-derived xenograft (PDX) models of various cancers.[1][2] In some models, a single intravenous dose resulted in complete and durable tumor remissions.[12]

Table 2: In Vivo Antitumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models

| PDX Model ID | Cancer Type | Treatment | Outcome | Response Rate |

|---|---|---|---|---|

| CTG-0437 | Triple-Negative Breast Cancer (TNBC) | IMGC936 | Highly Active | 6/7 (86%) |

| CTG-2488 | TNBC | IMGC936 | Highly Active | Not Stated |

| CTG-1883 | TNBC | IMGC936 | Highly Active | Not Stated |

| Multiple Models | NSCLC, Gastric, Colorectal | IMGC936 | Significant Anti-Tumor Activity | Not Stated |

Data compiled from a 2021 AACR poster presentation abstract.[13]

Clinical Development and Discontinuation

A first-in-human, Phase 1/2 open-label study (NCT04622774) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGC936 in patients with advanced solid tumors, including NSCLC, TNBC, colorectal, and pancreatic cancers.[14][15] The study employed a 3+3 dose-escalation design.[14] However, in March 2024, it was announced that the development of IMGC936 would be discontinued because the molecule did not meet pre-established clinical safety and efficacy benchmarks during the trial.[7]

Key Experimental Protocols

The following sections describe the general methodologies used to characterize the mechanism of action and efficacy of IMGC936.

In Vitro Cytotoxicity Assay (WST-8 Method)

This assay measures cell viability to determine the half-maximal inhibitory concentration (IC₅₀) of the ADC. The WST-8 assay, used in the key preclinical study, is a colorimetric assay based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[1]

Protocol:

-

Cell Seeding: Plate tumor cells (e.g., NCI-H1703) in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.[16]

-

ADC Treatment: Prepare serial dilutions of IMGC936 and a non-targeting control ADC in culture medium. Replace the existing medium with the ADC-containing medium.

-

Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) to allow the ADC to exert its cytotoxic effect.

-

WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[16]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated control wells. Plot viability against ADC concentration (log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Bystander Killing Assay (Co-Culture Method)

This assay quantifies the ability of the ADC's payload to kill neighboring, antigen-negative cells.[1]

Protocol:

-

Cell Preparation: Use an ADAM9-positive cell line (e.g., parental NCI-H1975) and an ADAM9-negative counterpart (e.g., CRISPR-edited NCI-H1975/ADAM9 KO) engineered to express a fluorescent protein like RFP or GFP for easy identification.[1][17]

-

Co-Culture Seeding: Plate the ADAM9-negative/RFP-positive cells at a constant number in a 96-well plate. Add the ADAM9-positive cells at varying ratios (e.g., 1:1, 3:1 ADAM9+ to ADAM9-). Include control wells with only ADAM9-negative cells.

-

ADC Treatment: Treat the co-cultures with a fixed, high concentration of IMGC936 (a concentration that is cytotoxic to ADAM9+ cells but has minimal effect on ADAM9- cells in monoculture).[17]

-

Incubation: Incubate for 96-144 hours.

-

Viability Measurement: Measure the viability of the ADAM9-negative/RFP-positive population by reading the fluorescence intensity on a plate reader.[18]

-

Data Analysis: Compare the viability (fluorescence) of the ADAM9-negative cells in co-culture to their viability in monoculture. A significant decrease in viability in the co-culture indicates a bystander effect.[17]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the phase of cell cycle arrest induced by the ADC. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell via flow cytometry.

Protocol:

-

Cell Treatment: Culture an ADAM9-positive cell line (e.g., NCI-H1703) and treat with IMGC936 (e.g., 10 nmol/L) or a vehicle control for 24-48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours on ice.[19]

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[19]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Measure the fluorescence intensity of PI on a linear scale.

-

Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit LT) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

In Vivo Xenograft Efficacy Study

These studies evaluate the anti-tumor activity of the ADC in a living organism using either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[20][21]

Protocol:

-

Model Establishment: Implant human tumor cells (CDX) or patient tumor fragments (PDX) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID).[20][22]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., n=5-10 per group) with similar average tumor volumes. Groups typically include a vehicle control, a non-targeting ADC control, and one or more dose levels of IMGC936.[20]

-

Dosing: Administer the ADCs intravenously (IV) according to the planned schedule (e.g., a single dose or repeat doses).

-

Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[20][23]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when pre-defined toxicity endpoints are met.[20]

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) or report outcomes like partial or complete responses (tumor regression).[23][24]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macrogenics.com [macrogenics.com]

- 4. macrogenics.com [macrogenics.com]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. ADAM9: Overview & Clinical Research Progress-DIMA BIOTECH [dimabio.com]

- 8. The pleiotropic roles of ADAM9 in the biology of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting ADAM9 with IMGC936: A Promising Anti-Tumor Strategy [synapse.patsnap.com]

- 13. ir.macrogenics.com [ir.macrogenics.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Study Details Page [abbvieclinicaltrials.com]

- 16. abcam.com [abcam.com]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 23. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preclinical Evaluation of IMGC936: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a detailed resource for professionals in the field of oncology and drug development. While IMGC936 development was discontinued after Phase 1 clinical trials for not meeting safety and efficacy benchmarks, the preclinical data offers valuable insights into the targeting of ADAM9 and the application of ADC technology.[1][2]

Introduction to IMGC936

IMGC936 is an investigational ADC composed of three key components:

-

A high-affinity, humanized monoclonal antibody (MGA021) that specifically targets ADAM9.[3] This antibody was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc region to extend its plasma half-life and improve exposure.[4][5][6][7]

-

A next-generation maytansinoid payload, DM21-C , which is a potent microtubule-disrupting agent.[4][5][8][9]

-

A stable tripeptide linker that connects the antibody to the payload, designed to be cleaved by lysosomal proteases upon internalization into the target cell.[4][5][8][9]

The drug-to-antibody ratio (DAR) of IMGC936 is approximately 2, achieved through site-specific conjugation to engineered cysteine residues.[4][9] This controlled conjugation results in a more homogeneous drug product.[3]

ADAM9 is a transmembrane protein with roles in cell adhesion and proteolysis, and it is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while showing limited expression in normal tissues.[4][5][8][9] Its dysregulation has been implicated in tumor progression and metastasis, making it an attractive target for ADC therapy.[1][6][7][10]

Mechanism of Action

The proposed mechanism of action for IMGC936 involves a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.

Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9 receptor on the surface of tumor cells.[10] This is followed by internalization of the ADC-receptor complex into the cell.[9][10] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the active maytansinoid catabolites, DM51 and DM50.[1][9] These catabolites can then bind to tubulin, leading to the disruption of microtubule dynamics, which in turn causes cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.[1][9] Furthermore, these cell-permeable catabolites can diffuse out of the target cell and kill neighboring ADAM9-negative tumor cells, a phenomenon known as the bystander effect.[1]

Data Presentation

In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of human cancer cell lines with varying levels of ADAM9 expression. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[4]

| Cell Line | Cancer Type | ADAM9 Expression (H-Score) | IMGC936 IC50 (nmol/L) |

| NCI-H1703 | Non-Small Cell Lung | ~70,000 ABC* | ~1 |

| EBC-1 | Non-Small Cell Lung | 130 | Not explicitly stated, but showed in vivo efficacy |

| HPAF-II | Pancreatic Adenocarcinoma | Not specified | Not specified, but showed in vivo efficacy |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified, but showed in vivo efficacy |

*Antibody Binding Sites per Cell

In Vivo Efficacy in Xenograft Models

The antitumor activity of IMGC936 was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

| Model Type | Cancer Type | Dosing | Outcome |

| CDX | Non-Small Cell Lung (EBC-1) | Single 8.6 mg/kg IV | Complete and durable remissions in 6/6 mice[11] |

| CDX | Pancreatic (HPAF-II) | Single dose | Tumor growth inhibition[11] |

| CDX | Triple-Negative Breast (MDA-MB-231) | Single dose | Tumor growth inhibition[11] |

| PDX | Various Solid Tumors | Single 8.6 mg/kg IV | Active or highly active in 69% of models |

Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for IMGC936. The ADC was stable in plasma with a biphasic pharmacokinetic profile.[12] The YTE mutation in the antibody's Fc domain was incorporated to increase the in vivo plasma half-life.[6][7]

| Parameter | Value |

| Dosing Schedule | Q2Wx3 (every 2 weeks for 3 doses) |

| PK Profile | Biphasic, with detectable intact ADC and total mAb through the dosing intervals |

| Linearity | Trend towards linear PK between 10 and 22.5 mg/kg doses |

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-8 Assay)

The cytotoxic activity of IMGC936 was assessed using a WST-8 (Water-Soluble Tetrazolium salt) assay.

Methodology:

-

Tumor cells were seeded in 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) and allowed to attach overnight.[13]

-

The following day, cells were treated with serial dilutions of IMGC936 or a non-targeting control ADC.

-

After an incubation period of 48 to 144 hours, a WST-8 reagent was added to each well.[13]

-

The plates were incubated for an additional 1-4 hours.

-

The absorbance was measured at 450 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.

Bystander Killing Assay

The ability of IMGC936 to induce bystander killing was evaluated in a co-culture system.

Methodology:

-

ADAM9-negative cells (e.g., NCI-H1975/ADAM9 KO) were engineered to express a fluorescent protein (e.g., RFP) for easy identification.

-

A fixed number of these fluorescently labeled ADAM9-negative cells were co-cultured with varying numbers of unlabeled ADAM9-positive parental cells.

-

The co-cultures were treated with a fixed concentration of IMGC936.

-

After a 5-day incubation period, the number of surviving fluorescent ADAM9-negative cells was quantified using an automated imaging system.

In Vivo Xenograft Studies

The in vivo antitumor efficacy of IMGC936 was assessed in immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into immunodeficient mice.

-

When tumors reached a specified volume, mice were randomized into treatment groups.

-

A single intravenous dose of IMGC936, a non-targeting control ADC, or vehicle was administered.

-

Tumor volumes were measured twice weekly using calipers, and animal body weights were monitored as a measure of toxicity.

-

The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point for long-term efficacy evaluation.

Pharmacokinetic Analysis in Cynomolgus Monkeys

The pharmacokinetic profile of IMGC936 was characterized in cynomolgus monkeys.

Methodology:

-

IMGC936 was administered to cynomolgus monkeys as a single or repeat intravenous dose.

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of intact ADC and total antibody were determined using validated analytical methods (e.g., ELISA).

-

Pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, were calculated using non-compartmental analysis.

Conclusion

The preclinical evaluation of IMGC936 demonstrated its potential as a targeted therapy for ADAM9-expressing solid tumors. The ADC exhibited potent in vitro cytotoxicity, bystander killing, and significant antitumor activity in various in vivo models.[4][5][8][9] Furthermore, it displayed a favorable pharmacokinetic and safety profile in non-human primates.[4][5][8][9] Despite the discontinuation of its clinical development, the preclinical data for IMGC936 provide a strong rationale for the continued investigation of ADAM9 as a therapeutic target and contribute valuable knowledge to the field of antibody-drug conjugates.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. Translational Approach for Predicting Human Pharmacokinetics of Engineered Therapeutic Monoclonal Antibodies with Increased FcRn-Binding Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. adcreview.com [adcreview.com]

- 7. macrogenics.com [macrogenics.com]

- 8. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Supplementary Data from Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibodyâdrug Conjugate Targeting ADAM9-expressing Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 10. macrogenics.com [macrogenics.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Power of IMGC936 and its Maytansinoid Payload DM21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cytotoxic mechanisms of IMGC936, an antibody-drug conjugate (ADC) that targets ADAM9-expressing solid tumors. A key component of IMGC936 is its potent maytansinoid payload, DM21. This document provides a comprehensive overview of the available preclinical data, including detailed experimental protocols and a quantitative summary of its cytotoxic activity. While IMGC936 development was discontinued for not meeting clinical safety and efficacy benchmarks, the insights gained from its preclinical evaluation remain valuable for the broader field of ADC research.[1][2]

Introduction to IMGC936 and the DM21 Payload

IMGC936 is an investigational ADC comprising a humanized monoclonal antibody targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), a protein overexpressed in various solid tumors, including non-small cell lung, pancreatic, and gastric cancers.[3][4] The antibody is site-specifically conjugated to a next-generation maytansinoid payload, DM21, via a stable tripeptide linker, with a drug-to-antibody ratio (DAR) of approximately 2.0.[3][4] To enhance its in vivo half-life, a YTE mutation (M252Y/S254T/T256E) was engineered into the Fc region of the antibody.[3][4]

The cytotoxic component, DM21, is a highly potent microtubule-disrupting agent.[3] Its inclusion in an ADC framework is designed to selectively deliver this powerful cytotoxin to tumor cells, thereby minimizing systemic exposure and associated toxicities.

Mechanism of Action: From Targeting to Cytotoxicity

The cytotoxic effect of IMGC936 is initiated by the binding of its antibody component to ADAM9 on the surface of tumor cells. This is followed by internalization of the ADC. Inside the cell, the linker is cleaved by proteases, releasing the DM21 payload. DM21 and its active metabolites, DM50 and DM51, then exert their cytotoxic effect by binding to tubulin and disrupting microtubule dynamics.[3][4] This interference with the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][5]

References

Investigational New Drug IMGC936: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction: IMGC936 was an investigational antibody-drug conjugate (ADC) that showed initial promise in preclinical cancer research. This document provides a comprehensive technical overview of IMGC936, including its mechanism of action, preclinical data, and detailed experimental protocols. It is important to note that the clinical development of IMGC936 was discontinued after a Phase 1 trial (NCT04622774) as it did not meet the pre-established safety and efficacy benchmarks[1][2]. This whitepaper serves as a scientific record of the compound's preclinical evaluation for informational and research purposes.

IMGC936 was designed to target ADAM9 (A Disintegrin and Metalloproteinase Domain 9), a cell surface protein overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while exhibiting limited expression in normal tissues[1][3][4]. This differential expression profile made ADAM9 an attractive target for ADC-based therapies[3][4][5].

The ADC was composed of three key components: a high-affinity humanized monoclonal antibody targeting ADAM9, a next-generation maytansinoid payload (DM21), and a stable tripeptide cleavable linker[1][4][6]. The antibody component was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc region to extend its plasma half-life[1][3]. The drug-to-antibody ratio (DAR) was approximately 2.0, achieved through site-specific conjugation[3][5][7].

Mechanism of Action

IMGC936's mechanism of action begins with the binding of its antibody component to the ADAM9 protein on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell. Inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is proteolytically cleaved, releasing the maytansinoid payload, DM21. The active metabolites of DM21, DM50 and DM51, then bind to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (cell death)[8]. Furthermore, these cytotoxic metabolites are capable of diffusing across the cell membrane to kill neighboring cancer cells that may not express ADAM9, a phenomenon known as the bystander effect[8].

Quantitative Data Summary

In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, were determined using the WST-8 cytotoxicity assay[7].

| Cell Line | Cancer Type | IMGC936 IC50 (nM) | Non-targeting Control ADC IC50 (nM) |

| NCI-H1975 | Non-Small Cell Lung Cancer | ~1 | >100 |

| EBC-1 | Non-Small Cell Lung Cancer | ~10 | >100 |

| SNU-5 | Gastric Carcinoma | ~1 | >100 |

| Hs 746T | Gastric Carcinoma | ~10 | >100 |

| SW48 | Colorectal Carcinoma | ~10 | >100 |

| HPAF-II | Pancreatic Carcinoma | ~1 | >100 |

Note: The IC50 values are approximated from graphical data presented in preclinical studies. The non-targeting control ADC utilizes the same linker and payload but is attached to an antibody that does not bind to the cancer cells.

In Vivo Antitumor Activity

The antitumor efficacy of IMGC936 was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. A single intravenous administration of IMGC936 demonstrated dose-dependent antitumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regressions at well-tolerated doses[9].

| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg) | Outcome |

| EBC-1 | Non-Small Cell Lung Cancer | Single Dose, IV | Dose-dependent tumor growth inhibition |

| NCI-H1975 | Non-Small Cell Lung Cancer | Single Dose, IV | Tumor partial and complete regressions |

| SNU-5 | Gastric Carcinoma | Single Dose, IV | Tumor partial and complete regressions |

| Hs 746T | Gastric Carcinoma | Single Dose, IV | Dose-dependent tumor growth inhibition |

| SW48 | Colorectal Carcinoma | Single Dose, IV | Dose-dependent tumor growth inhibition |

| HPAF-II | Pancreatic Carcinoma | Single Dose, IV | Tumor partial and complete regressions |

Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic studies were conducted in cynomolgus monkeys to evaluate the safety and toxicokinetic profile of IMGC936. The studies revealed a favorable safety profile and a biphasic pharmacokinetic profile with detectable concentrations of both the intact ADC and the total monoclonal antibody over the dosing intervals. A linear pharmacokinetic trend was observed between doses of 10 and 22.5 mg/kg[9].

Experimental Protocols

In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the methodology used to determine the cytotoxic activity of IMGC936 against ADAM9-positive tumor cell lines.

-

Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: IMGC936 and a non-targeting control ADC are serially diluted and added to the wells. Control wells with untreated cells are also included.

-

Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-8 Reagent Addition: Following the incubation period, WST-8 reagent is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product in viable cells.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Bystander Killing Assay

This assay is designed to evaluate the ability of IMGC936 to kill ADAM9-negative cells when co-cultured with ADAM9-positive cells.

-

Cell Preparation: ADAM9-negative cells are engineered to express a fluorescent protein (e.g., RFP) for easy identification.

-

Co-culture Plating: A fixed number of ADAM9-negative/RFP-positive cells are plated alone or in co-culture with increasing numbers of unlabeled ADAM9-positive parental cells in 96-well plates.

-

Treatment: The co-cultures are treated with a fixed concentration of IMGC936 or left untreated as a control.

-

Time-Lapse Microscopy: The viability of the ADAM9-negative/RFP-positive cells is monitored over time using time-lapse fluorescence microscopy.

-

Data Analysis: The number of viable RFP-positive cells is quantified at different time points to assess the extent of bystander killing.

In Vivo Xenograft Studies

These studies in animal models are crucial for evaluating the antitumor activity of IMGC936 in a living system.

-

Tumor Implantation: Human tumor cells (CDX) or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: IMGC936 is administered intravenously (IV) as a single dose or in multiple doses according to the study design. The control group receives a vehicle control.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width²) / 2.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression (partial or complete) and survival.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the antitumor effect compared to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of IMGC936.

Caption: In vitro cytotoxicity experimental workflow.

Caption: In vivo xenograft study workflow.

References

- 1. news.abbvie.com [news.abbvie.com]

- 2. Item - Supplementary Data from Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibodyâdrug Conjugate Targeting ADAM9-expressing Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 3. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. macrogenics.com [macrogenics.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ADAM9 in Tumor Progression and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A Disintegrin and Metalloproteinase 9 (ADAM9) is a transmembrane glycoprotein that is increasingly implicated in the progression and metastasis of a wide range of solid tumors. Its multifaceted role, encompassing both proteolytic and non-proteolytic functions, positions it as a critical regulator of the tumor microenvironment, cell migration, invasion, and angiogenesis. Overexpression of ADAM9 is frequently correlated with poor prognosis, making it a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the core functions of ADAM9 in oncology, detailed experimental protocols for its study, and a summary of quantitative data supporting its role as a driver of malignancy.

Introduction to ADAM9

ADAM9, also known as meltrin-γ or MDC9, is a member of the ADAM family of proteins, which are characterized by the presence of both a disintegrin and a metalloproteinase domain.[1][2] It is a type I transmembrane protein, but a secreted isoform (ADAM9-S) also exists, arising from alternative splicing.[3][4] These two isoforms can have opposing effects on cell migration.[4] The full-length, membrane-bound form (ADAM9-L) can suppress cell migration, while the secreted form (ADAM9-S) promotes it through its metalloprotease activity.[4] ADAM9 is expressed in various tissues and is involved in numerous physiological processes; however, its dysregulation in cancer is a key area of research.[2]

ADAM9's Mechanistic Roles in Cancer Progression

ADAM9 contributes to tumor progression and metastasis through several interconnected mechanisms:

Proteolytic Activity: Ectodomain Shedding

The metalloproteinase domain of ADAM9 is responsible for the ectodomain shedding of a variety of cell surface proteins, leading to the release of soluble factors that can modulate the tumor microenvironment and activate signaling pathways. Key substrates of ADAM9 include:

-

Growth Factors and Receptors: ADAM9 can cleave and release epidermal growth factor (EGF) receptor ligands such as heparin-binding EGF-like growth factor (HB-EGF), leading to the activation of the EGFR/AKT signaling pathway.[3][5]

-

Adhesion Molecules: By shedding cell adhesion molecules, ADAM9 can influence cell-cell and cell-matrix interactions, facilitating tumor cell detachment and invasion.

-

Other substrates: A variety of other molecules are cleaved by ADAM9, playing roles in angiogenesis and tumorigenesis, including FGFR2iiib, Tie-2, Flk-1, EphB4, CD40, VCAM-1, and VE-cadherin.

Non-Proteolytic Functions: Cell Adhesion and Signaling

Independent of its enzymatic activity, the disintegrin domain of ADAM9 can directly interact with integrins on the surface of both tumor and stromal cells.[3][6] This interaction can:

-

Mediate Cell Adhesion and Migration: ADAM9 can interact with various integrins, including α6β4 and α2β1, to promote cell adhesion to the extracellular matrix (ECM) and enhance cell migration.[4][7]

-

Regulate Integrin Trafficking: ADAM9 has been shown to regulate the endocytosis of β1 integrin, which in turn affects the formation of focal adhesions and cell migration.[6][8]

Role in the Tumor Microenvironment

ADAM9 is expressed not only by tumor cells but also by stromal cells within the tumor microenvironment, such as hepatic stellate cells.[7] This stromal-derived ADAM9 can promote carcinoma invasion through tumor-stromal interactions.[7]

Angiogenesis

ADAM9 plays a significant role in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by:

-

Regulating Angiogenic Factors: ADAM9 can modulate the expression and activity of key angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and angiopoietin-2.[2][9]

-

Interacting with Endothelial Cells: ADAM9 can directly affect endothelial cell function, for instance, by promoting neuropilin-1 proteolysis.[2]

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. ADAM9 is implicated in promoting EMT, thereby contributing to cancer progression and metastasis.[5][13][14] In hepatocellular carcinoma, interleukin-6 (IL-6) can induce EMT by upregulating ADAM9 expression through the JNK signaling pathway.[13] Knockdown of ADAM9 has been shown to suppress EMT in bladder and prostate cancer cells.[14]

Key Signaling Pathways Involving ADAM9

Several signaling pathways are modulated by ADAM9 to drive tumor progression.

The ADAM9-CDCP1-tPA Axis in Metastasis

A critical pathway in lung cancer metastasis to the brain involves the interplay between ADAM9, CUB domain-containing protein 1 (CDCP1), and tissue-type plasminogen activator (tPA).[4][15][16][17][18]

-

ADAM9 upregulates the expression of both CDCP1 and tPA.[4]

-

tPA, a serine protease, cleaves CDCP1, leading to its activation.[4][15]

-

Activated CDCP1 promotes cell migration, anoikis resistance, and ultimately, metastasis.[4][15]

ADAM9-Integrin Signaling

ADAM9's interaction with integrins represents a crucial non-proteolytic mechanism in cancer progression.[3][6]

-

The disintegrin domain of ADAM9 binds to various β1 integrins.[3][8]

-

This interaction modulates cell adhesion to ECM components like fibronectin and laminin.[6]

-

ADAM9 is involved in the endocytosis and trafficking of β1 integrins, which is essential for proper focal adhesion dynamics and cell migration.[6][8]

ADAM9 in Angiogenesis Signaling

ADAM9 promotes angiogenesis through a dual mechanism involving both its proteolytic activity and its function as a transcriptional regulator.[10][11]

Quantitative Data on ADAM9 Expression in Cancer

Numerous studies have demonstrated the upregulation of ADAM9 in various cancers at both the mRNA and protein levels, often correlating with poor clinical outcomes.

| Cancer Type | Finding | Fold Change/Percentage | Clinical Correlation | Reference(s) |

| Renal Cell Carcinoma | Significantly higher ADAM9 mRNA expression in tumor vs. normal tissue. | Mean fold change: 2.7 (range: 0.9–12.6) | High protein expression associated with higher tumor grade, positive nodal status, distant metastasis, and shortened patient survival. | [19] |

| Lung Adenocarcinoma | Significantly higher ADAM9 mRNA and protein expression in tumor vs. normal tissue. | mRNA (TCGA): 1.23-fold; Protein (CPTAC): 3.28-fold | Elevated levels observed regardless of EGFR mutation status. | [20] |

| Breast Cancer | ADAM9 mRNA is more frequently expressed in breast cancer compared to normal tissue. | Present in ~66% of primary breast cancers. | High levels of the mature 84 kDa form are associated with poor prognosis. | [21] |

| Prostate Cancer | Elevated ADAM9 levels in prostate cancer tissues compared to normal tissues. | - | Genetic variants in ADAM9 are associated with an increased risk of advanced clinical stage. | [22] |

Experimental Protocols for Studying ADAM9

Investigating the multifaceted roles of ADAM9 requires a range of in vitro and in vivo experimental techniques.

Experimental Workflow for Investigating ADAM9's Role in Metastasis

In Vitro Cell Migration (Wound Healing/Scratch) Assay

This assay measures the rate of collective cell migration.[23][24][25]

-

Cell Seeding: Plate cells in a multi-well plate to create a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-24 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

In Vitro Cell Invasion (Transwell/Matrigel) Assay

This assay assesses the ability of cells to invade through an extracellular matrix barrier.[1][26][27][28]

-

Chamber Preparation: Coat the porous membrane of a transwell insert with a layer of Matrigel or another basement membrane extract.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow cells to invade through the Matrigel and the porous membrane.

-

Quantification: Remove non-invading cells from the upper surface of the membrane, and stain and count the invaded cells on the lower surface.

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, which can be regulated by ADAM9.[29][30][31][32]

-

Sample Preparation: Collect and concentrate conditioned media from cell cultures.

-

Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Renaturation and Development: Wash the gel to remove SDS and incubate in a developing buffer that allows for enzymatic activity.

-

Staining: Stain the gel with Coomassie Blue.

-

Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, indicating the degradation of the gelatin substrate.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model to study angiogenesis.[33][34][35][36][37]

-

Egg Incubation: Incubate fertilized chicken eggs for 3 days.

-

Ex-ovo Culture: Carefully crack the eggs and transfer the contents into a sterile culture dish or cup, maintaining the viability of the embryo.

-

Application of Test Substance: At day 7 of embryonic development, place a small disc soaked with the test substance (e.g., conditioned media from ADAM9-knockdown cells) onto the CAM.

-

Incubation and Observation: Continue incubation until day 13, observing the formation of new blood vessels around the disc.

-

Quantification: Quantify the angiogenic response by counting the number of blood vessel branches.

In Vivo Mouse Model of Metastasis (Tail Vein Injection)

This is a common experimental metastasis model.[38][39][40][41][42]

-

Cell Preparation: Harvest and resuspend cancer cells (e.g., luciferase-labeled cells) in a sterile saline solution.

-

Tail Vein Injection: Inject a defined number of cells into the lateral tail vein of an immunocompromised mouse.

-

Monitoring Metastasis: Monitor the formation and growth of metastatic tumors in distant organs (commonly the lungs) using techniques such as in vivo bioluminescence imaging.

-

Histological Analysis: At the end of the experiment, harvest organs and perform histological analysis to confirm and quantify metastatic lesions.

ADAM9 as a Therapeutic Target

The consistent overexpression of ADAM9 in various cancers and its multifaceted roles in promoting tumor progression make it an attractive therapeutic target.[2] Strategies to inhibit ADAM9 function could include:

-

Small molecule inhibitors targeting the metalloproteinase active site.

-

Monoclonal antibodies that block the catalytic or disintegrin domains.

-

RNA-based therapies (siRNA, shRNA) to silence ADAM9 expression.[2]

Conclusion

ADAM9 is a key player in the complex process of tumor progression and metastasis. Its ability to modulate the tumor microenvironment, promote cell migration and invasion, and drive angiogenesis through both proteolytic and non-proteolytic mechanisms underscores its importance in cancer biology. The quantitative data consistently show its upregulation in various malignancies and its association with poor patient outcomes. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate functions of ADAM9 and to evaluate the efficacy of ADAM9-targeted therapies. As our understanding of ADAM9's role in cancer deepens, it is poised to become a significant target in the development of novel and more effective cancer treatments.

References

- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure, regulatory factors and cancer-related physiological effects of ADAM9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of ADAM9: Structure, Activation, and Regulation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM9 Mediates Triple-Negative Breast Cancer Progression via AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Loss of ADAM9 expression impairs β1 integrin endocytosis, focal adhesion formation and cancer cell migration by Kasper J Mygind et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]

- 9. researchgate.net [researchgate.net]

- 10. ADAM9 functions as a transcriptional regulator to drive angiogenesis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ADAM9 functions as a transcriptional regulator to drive angiogenesis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADAM9 mediates the interleukin-6-induced Epithelial-Mesenchymal transition and metastasis through ROS production in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. researchgate.net [researchgate.net]

- 18. Overexpression of a disintegrin and metalloproteinase 9 (ADAM9) in relation to poor prognosis of patients with oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADAM9 is highly expressed in renal cell cancer and is associated with tumour progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Genetic variants of ADAM9 as potential predictors for biochemical recurrence in prostate cancer patients after receiving a radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. moodle2.units.it [moodle2.units.it]

- 24. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 25. Cellular Migration Assay: An In Vitro Technique to Simulate the Wound Repair Mechanism | Springer Nature Experiments [experiments.springernature.com]

- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. snapcyte.com [snapcyte.com]

- 28. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 29. docs.abcam.com [docs.abcam.com]

- 30. scispace.com [scispace.com]

- 31. tandfonline.com [tandfonline.com]

- 32. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]

- 33. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 35. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

- 36. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 38. Tail Vein Injection: A Method to Administer Cancer Cells for Metastatic Studies in a Mouse Model [jove.com]

- 39. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]

- 40. Video: Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells [jove.com]

- 41. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 42. mdpi.com [mdpi.com]

Engineering a Next-Generation Antibody-Drug Conjugate: A Technical Deep Dive into IMGC936

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibody engineering and design principles behind IMGC936, a now-discontinued investigational antibody-drug conjugate (ADC) that targeted A Disintegrin and Metalloproteinase Domain 9 (ADAM9). Despite its clinical trial outcome, the preclinical development of IMGC936 showcases a sophisticated approach to ADC design, integrating a humanized antibody with a potent maytansinoid payload through a stable, cleavable linker system. This document details the molecular architecture of IMGC936, its mechanism of action, and the experimental methodologies employed in its preclinical evaluation.

Rationale for Targeting ADAM9

ADAM9 is a transmembrane metalloprotease that is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while exhibiting limited expression in normal tissues.[1][2][3][4] Its dysregulation has been implicated in tumor progression, metastasis, and pathological neovascularization.[2][3][5] Anti-ADAM9 antibodies have been shown to be efficiently internalized by tumor cells, making ADAM9 an attractive target for the delivery of cytotoxic payloads via an ADC strategy.[1][4][6]

Molecular Design and Engineering of IMGC936

IMGC936 is a complex molecule comprising three key components: a humanized monoclonal antibody (MGA021), a novel maytansinoid payload (DM21), and a stable tripeptide linker.[5][7][8] The meticulous engineering of each component was central to the preclinical promise of this ADC.

Antibody Engineering: MGA021

The antibody component of IMGC936, MGA021, is a humanized IgG1/kappa monoclonal antibody that binds to ADAM9 with high affinity.[1] Key engineering features of MGA021 include:

-

Humanization and Affinity Maturation: The parental murine antibody, KID24, was humanized to reduce immunogenicity. The resulting antibody, huKID24, underwent affinity maturation to improve its binding to cynomolgus ADAM9, leading to the selection of the AEX6003 clone, which was further engineered to create MGA021.[1]

-

YTE Mutation for Extended Half-Life: To enhance the in vivo plasma half-life and overall exposure of the ADC, the M252Y/S254T/T256E (YTE) triple mutation was introduced into the CH2 domain of the antibody's Fc region.[1][2][7] This mutation increases the binding affinity of the antibody to the neonatal Fc receptor (FcRn), leading to improved recycling and reduced clearance.

-

Site-Specific Conjugation: For a homogenous drug product with a defined drug-to-antibody ratio (DAR), cysteine residues were engineered at position 442 of the heavy chains.[1] This site-specific conjugation strategy ensures a consistent DAR of approximately 2.0, which is considered optimal for balancing potency and toxicity.[1]

Linker-Payload: DM21-C

IMGC936 incorporates a next-generation maytansinoid linker-payload, DM21-C.[1] This system was designed for enhanced stability and potent anti-tumor activity:

-

DM21 Payload: DM21 is a maytansinoid derivative that acts as a potent microtubule-disrupting agent.[5][8] Upon release within the target cell, it binds to tubulin, leading to cell cycle arrest and apoptosis.[7]

-

Stable Tripeptide Linker: The payload is attached to the antibody via a stable, protease-cleavable tripeptide linker (l-Ala-d-Ala-l-Ala).[1] This linker is designed to be stable in circulation, minimizing premature payload release and off-target toxicity, while being efficiently cleaved by lysosomal proteases following internalization into the tumor cell.[1] The maleimide-functionalized version used for conjugation is referred to as DM21-C.[1]

The logical design of IMGC936, from target identification to the final ADC construct, is illustrated in the following diagram.

Mechanism of Action

The proposed mechanism of action for IMGC936 begins with the binding of the ADC to ADAM9 on the surface of tumor cells. This is followed by internalization of the ADC-ADAM9 complex.

Once inside the cell, the ADC is trafficked to the lysosome, where the tripeptide linker is cleaved by proteases.[1] This releases the active maytansinoid metabolites, DM51 and DM50, into the cytoplasm.[1] These metabolites then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis.[1][7] Furthermore, these potent metabolites can diffuse out of the target cell and kill neighboring, potentially ADAM9-negative, tumor cells in a phenomenon known as bystander killing.[1]

Preclinical Data Summary

IMGC936 demonstrated promising anti-tumor activity in a range of preclinical models.[1][5]

In Vitro Cytotoxicity

IMGC936 exhibited potent and targeted cytotoxicity against a panel of ADAM9-positive human tumor cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[1] It is noteworthy that the sensitivity of cell lines to IMGC936 did not strictly correlate with the level of ADAM9 expression, suggesting that other factors, such as internalization and processing rates, also play a crucial role in determining the ADC's efficacy.[1]

| Cell Line | Tumor Type | IC50 (nmol/L) of IMGC936 |

| NCI-H1703 | Non-Small Cell Lung | 0.2 - 2.0 (Range from various reports) |

| SK-MES-1 | Non-Small Cell Lung | Data not specified |

| CaLu-3 | Non-Small Cell Lung | Data not specified |

| DLD-1 | Colorectal | Data not specified |

| Additional Cell Lines | Various | 0.2 - 224 |

| Note: Specific IC50 values for all tested cell lines are often found in supplementary materials of publications and may vary between experiments. The table presents a summary of the reported range.[1] |

Bystander Killing

The ability of IMGC936 to induce bystander killing was demonstrated in co-culture experiments. When ADAM9-positive cells were treated with IMGC936 in the presence of ADAM9-negative cells, a significant cytotoxic effect on the ADAM9-negative population was observed, highlighting the cell-permeable nature of the released payload.[1]

In Vivo Anti-Tumor Activity

IMGC936 showed robust anti-tumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various cancers, including non-small cell lung, gastric, and colorectal cancers.[1][9] In some models, a single intravenous dose resulted in complete and durable tumor remissions.[9]

Pharmacokinetics and Safety

In cynomolgus monkeys, IMGC936 demonstrated a favorable pharmacokinetic profile and was well-tolerated at doses exceeding those required for efficacy in murine models.[1][5][9] The YTE mutation contributed to an extended plasma half-life.[1][9]

Experimental Protocols

The preclinical evaluation of IMGC936 involved a series of established and specialized experimental protocols.

In Vitro Cytotoxicity Assay (WST-8 Assay)

This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases.

-

Cell Plating: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of IMGC936 or a non-targeting control ADC for a specified period (e.g., 72 hours).

-

WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression model.

Bystander Killing Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

-

Cell Seeding: Co-culture a mixture of ADAM9-positive and fluorescently labeled ADAM9-negative cells at a defined ratio in a 96-well plate.

-

Treatment: Treat the co-culture with IMGC936 or control ADC at a fixed concentration.

-

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 5 days).

-

Analysis: Measure the viability of the fluorescently labeled ADAM9-negative cell population using flow cytometry or high-content imaging.

In Vivo Efficacy in Xenograft Models (CDX and PDX)

These studies assess the anti-tumor activity of IMGC936 in a living organism.

-

Model Establishment: Implant human tumor cells (CDX) or patient-derived tumor fragments (PDX) subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Dosing: Administer IMGC936 intravenously at various dose levels and schedules.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

The general workflow for a cell line-derived xenograft (CDX) study is depicted below.

References

- 1. The pleiotropic roles of ADAM9 in the biology of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADAM9 Mediates Triple-Negative Breast Cancer Progression via AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

The Rise and Fall of IMGC936: A Technical Deep Dive into a First-in-Class ADAM9-Targeting Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase 9 (ADAM9), represented a novel approach for the treatment of solid tumors. Co-developed by ImmunoGen and MacroGenics, this agent combined a high-affinity humanized antibody with a next-generation maytansinoid payload, aiming to selectively deliver a potent cytotoxic agent to cancer cells overexpressing ADAM9. Preclinical studies demonstrated promising anti-tumor activity across a range of cancer models, leading to its evaluation in a Phase 1 clinical trial. However, the development of IMGC936 was ultimately discontinued due to disappointing clinical data that did not meet pre-established safety and efficacy benchmarks. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanistic rationale behind IMGC936, offering valuable insights for the scientific community engaged in the development of targeted cancer therapies.

Introduction: The Rationale for Targeting ADAM9

ADAM9 is a transmembrane glycoprotein belonging to the ADAM (a disintegrin and metalloproteinase) family of proteases.[1] Its multifaceted role in cancer progression, including cytokine and growth factor shedding, cell migration, and metastasis, has positioned it as an attractive therapeutic target.[1][2] ADAM9 is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, and colorectal cancers, while exhibiting limited expression in normal tissues.[3][4] This differential expression profile provides a therapeutic window for targeted therapies like ADCs. The dysregulation of ADAM9 has been correlated with poor prognosis in several cancer types.[2]

The anti-ADAM9 antibodies were found to be efficiently internalized and processed by tumor cells, a critical prerequisite for the successful application of ADC technology.[3] These factors provided a strong rationale for the development of an ADAM9-targeting ADC.

IMGC936: Molecular Design and Components

IMGC936 was a meticulously engineered ADC comprising three key components: a humanized monoclonal antibody, a potent cytotoxic payload, and a stable linker system.[1]

-

Antibody: The antibody component, MGA021, is a humanized IgG1/kappa monoclonal antibody designed for high-affinity binding to ADAM9.[5] To enhance its in vivo plasma half-life and exposure, a YTE mutation (M252Y/S254T/T256E) was introduced into the CH2 domain of the antibody's Fc region.[3][6]

-

Payload: The cytotoxic payload was DM21-C, a next-generation maytansinoid.[6] Maytansinoids are potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis.[5] DM21-C was selected for its improved plasma stability and bystander killing activity compared to earlier maytansinoid payloads.[6]

-

Linker: A stable tripeptide linker (l-Ala-d-Ala-l-Ala) connected the antibody to the DM21-C payload.[6] This linker was designed to be stable in circulation and cleaved by proteases within the target tumor cells, ensuring the specific release of the cytotoxic payload.[6]

The final construct of IMGC936 featured a drug-to-antibody ratio (DAR) of approximately 2.0, achieved through site-specific conjugation to engineered cysteine residues at position 442 of the heavy chains.[5][6]

Mechanism of Action

The proposed mechanism of action for IMGC936 followed the classical ADC paradigm of targeted drug delivery.

dot

Upon administration, IMGC936 binds to the ADAM9 receptor on the surface of tumor cells.[7] This is followed by receptor-mediated internalization of the ADC-receptor complex.[6] Within the cell, the complex is trafficked to the lysosome, where proteolytic enzymes cleave the linker, releasing the active maytansinoid metabolites, DM51 and its S-methylated form, DM50.[5][6] These metabolites then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Due to the nature of the cleavable linker and the properties of the payload, the active metabolites can also be released from the dying cell and diffuse into the tumor microenvironment, where they can be taken up by neighboring tumor cells, regardless of their ADAM9 expression status, leading to a "bystander killing" effect.[6]

Preclinical Evaluation

IMGC936 underwent extensive preclinical evaluation to assess its in vitro cytotoxicity, in vivo anti-tumor activity, and safety profile.

In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of ADAM9-positive human tumor cell lines.[6] The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[6] Notably, the sensitivity of the cell lines to IMGC936 did not strictly correlate with the level of ADAM9 expression, suggesting that other factors, such as the rate of internalization and intracellular processing, may also play a role in determining the overall sensitivity to the ADC.[6]

| Cell Line | Cancer Type | IC50 (nmol/L) |

| NCI-H1703 | Non-Small Cell Lung | 0.2 - 224 (range) |

| SK-MES-1 | Non-Small Cell Lung | 0.2 - 224 (range) |

| CaLu-3 | Non-Small Cell Lung | 0.2 - 224 (range) |

| DLD-1 | Colorectal | 0.2 - 224 (range) |

| Table 1: In Vitro Cytotoxicity of IMGC936 in various human tumor cell lines.[6] |

In Vivo Anti-Tumor Activity

The anti-tumor activity of IMGC936 was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various cancers.[6] In these models, IMGC936 exhibited significant, dose-dependent anti-tumor activity.[8] In a non-small cell lung cancer model with moderate ADAM9 expression, a single intravenous dose of IMGC936 resulted in complete and durable tumor remissions in all treated mice.[8]

Safety and Pharmacokinetics

In preclinical toxicology studies conducted in cynomolgus monkeys, IMGC936 demonstrated a favorable pharmacokinetic profile and an acceptable safety profile.[6] The YTE mutation contributed to an extended plasma half-life and increased exposure.[3]

Clinical Development and Discontinuation

Based on the promising preclinical data, a first-in-human, Phase 1/2 open-label, dose-escalation and expansion study of IMGC936 was initiated in patients with advanced solid tumors (NCT04622774).[6][9] The study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGC936.[10]

However, in March 2024, it was announced that the development of IMGC936 would be discontinued.[11] The decision was based on disappointing data from the Phase 1 trial, which failed to meet pre-established clinical safety and efficacy benchmarks.[2][12]

ADAM9 Signaling and Experimental Workflows

ADAM9 Signaling Pathway

ADAM9 is involved in the shedding of various cell surface proteins, which can in turn activate downstream signaling pathways that promote tumor growth and invasion.[13] One key pathway involves the shedding of heparin-binding EGF-like growth factor (HB-EGF), which leads to the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling cascades, such as the AKT and ERK pathways.[14][15]

dot

Preclinical ADC Evaluation Workflow

The preclinical evaluation of an ADC like IMGC936 typically follows a structured workflow to assess its potential as a therapeutic candidate.

dot

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Lines and Culture: Human tumor cell lines were obtained from recognized cell banks (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

IMGC936 and a non-targeting control ADC were serially diluted and added to the cells.

-

Cells were incubated for a defined period (e.g., 72 hours).

-

Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-scid) were used.

-

Tumor Implantation: Human tumor cells or PDX fragments were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups. IMGC936 or a vehicle control was administered intravenously at specified doses and schedules.

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.

-

Endpoint: The study was terminated when tumors in the control group reached a specified size or at a predetermined time point. Tumor growth inhibition was calculated.

Bystander Killing Assay

-

Cell Co-culture: ADAM9-positive cells (target cells) and ADAM9-negative cells (bystander cells), each expressing a different fluorescent protein (e.g., GFP and RFP), were co-cultured.

-

Treatment: The co-culture was treated with IMGC936 or a control ADC.

-

Analysis: After a defined incubation period, the viability of both the target and bystander cell populations was assessed using flow cytometry or high-content imaging, distinguishing the two cell types by their fluorescent reporters.

Conclusion

IMGC936 was a promising, first-in-class ADC that targeted ADAM9, a compelling target in a range of solid tumors. Its rational design, incorporating a high-affinity antibody, a potent next-generation payload, and a stable linker system, was supported by robust preclinical data demonstrating significant anti-tumor activity. However, the discontinuation of its clinical development underscores the challenges of translating preclinical success into clinical benefit. The experience with IMGC936 provides valuable lessons for the ADC field, highlighting the importance of a thorough understanding of the target biology, the tumor microenvironment, and the clinical context in which these complex therapeutics are evaluated. Despite its ultimate outcome, the development of IMGC936 has contributed to the collective knowledge base for future ADC development and the ongoing pursuit of more effective targeted cancer therapies.

References

- 1. macrogenics.com [macrogenics.com]

- 2. adcreview.com [adcreview.com]

- 3. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news.abbvie.com [news.abbvie.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. Targeting ADAM9 with IMGC936: A Promising Anti-Tumor Strategy [synapse.patsnap.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. ADAM9: Overview & Clinical Research Progress-DIMA BIOTECH [dimabio.com]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. The pleiotropic roles of ADAM9 in the biology of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Structure, regulatory factors and cancer-related physiological effects of ADAM9 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ADAM9 in Oncology: A Target for IMGC936

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 9 (ADAM9) has emerged as a compelling therapeutic target in oncology due to its overexpression in a multitude of solid tumors and its multifaceted role in cancer progression, including tumor growth, metastasis, and the modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of ADAM9 expression across various cancer types, its intricate signaling pathways, and its targeting by the antibody-drug conjugate (ADC) IMGC936. Detailed experimental protocols for the detection and quantification of ADAM9 are provided, alongside a quantitative summary of its expression in different malignancies. Furthermore, this document elucidates the mechanism of action of IMGC936 and the clinical rationale for its development, despite its eventual discontinuation. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to ADAM9